![molecular formula C9H15N3O2 B2490048 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1239766-33-6](/img/structure/B2490048.png)
2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine
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Overview
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of appropriate precursors under specific conditions to form the desired oxadiazole ring, which is then further modified or reacted with other compounds to introduce the piperidine moiety. Studies on similar compounds, such as 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, have been synthesized and confirmed by single crystal X-ray diffraction studies, demonstrating methods that could potentially be adapted for the synthesis of the target compound (Kumara et al., 2017).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is often characterized using crystallography and computational methods. For example, crystal structure studies, Hirshfeld surface analysis, and DFT calculations have been conducted on novel oxadiazole derivatives, providing insights into the molecular geometry, intermolecular interactions, and electronic properties of these compounds (Kumara et al., 2017).
Chemical Reactions and Properties
Oxadiazole and piperidine derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For instance, the synthesis and evaluation of oxadiazole derivatives have shown strong antimicrobial activity, indicating their potential utility in pharmaceutical applications (Krolenko et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, can be determined through experimental studies. For example, the crystallization of oxadiazole derivatives in specific crystal systems and the analysis of their molecular geometry provide valuable information about their physical characteristics (Kumara et al., 2017).
Chemical Properties Analysis
The chemical properties of oxadiazole and piperidine derivatives, such as reactivity, stability, and functional group transformations, are crucial for understanding their potential applications. Research on similar compounds has shown a variety of biological activities, including antioxidant, antimicrobial, and anticonvulsant effects, suggesting a wide range of chemical functionalities (Mallesha et al., 2014).
Scientific Research Applications
1. Neuropharmacology and Receptor Studies
- Compounds like 5-Hydroxytryptamine1A (5-HT(1A)) receptor antagonists, which may structurally resemble the compound , have been implicated in the pathophysiology and treatment of anxiety and depression. They are targets for novel drug development due to their potential therapeutic effects in these domains. For instance, 2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide has shown promising applications in the treatment of anxiety and mood disorders (Rabiner et al., 2002).
2. Analytical Toxicology and Metabolite Detection
- In forensic and toxicological contexts, the study and detection of metabolites related to certain piperidine compounds are crucial. For example, the detection and ratio estimation of metabolites to parent compounds like 3-MeO-PCP in human urine have been a subject of study, providing insights into the metabolism of these compounds and their forensic relevance (Ameline et al., 2018).
3. Cancer Imaging and Diagnostics
- Sigma receptors, which may be related to the structural framework of the compound , have been explored for their role in imaging primary breast tumors. Compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide have been studied for their potential in visualizing primary breast tumors, leveraging the overexpression of sigma receptors on breast cancer cells (Caveliers et al., 2002).
4. Hormonal and Neurochemical Research
- Piperidine, a structural element in the compound of interest, has been used in studies related to growth hormone secretion, highlighting its potential role in modulating hormonal pathways and contributing to our understanding of neurochemical processes (Mendelson et al., 1981).
Future Directions
The future directions for research on “2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine” could involve further exploration of its synthesis, chemical reactions, and potential applications in medicinal chemistry. Given the importance of piperidine derivatives in drug discovery , this compound could be a valuable target for future studies.
Mechanism of Action
Target of Action
Compounds with a piperidine structure are often involved in interactions with various types of receptors in the body, particularly those in the central nervous system. They may act as agonists or antagonists, enhancing or inhibiting the activity of these receptors .
Mode of Action
The compound could interact with its target receptor by fitting into a specific binding site, much like a key fits into a lock. This interaction can trigger a change in the receptor’s activity, leading to a cascade of biochemical events within the cell .
Biochemical Pathways
The exact pathways affected would depend on the specific targets of the compound. For instance, if the compound targets neurotransmitter receptors, it could influence neuronal signaling pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, solubility, stability, and the presence of functional groups. Piperidine derivatives, for example, are often well-absorbed and can cross the blood-brain barrier .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. This could range from changes in cell signaling and function to potential therapeutic effects or toxicities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions may enhance or inhibit the compound’s absorption or metabolic stability .
properties
IUPAC Name |
3-(methoxymethyl)-5-piperidin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-13-6-8-11-9(14-12-8)7-4-2-3-5-10-7/h7,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJTUGAXUNGAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C2CCCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine |
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